7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-9-5-6-12-11(8-9)13(17)10-4-3-7-15-14(10)16-12/h3-8H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRGJENFUVUTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323617 | |
| Record name | 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894546-66-8 | |
| Record name | 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Significance of the Naphthyridine Scaffold in Medicinal Chemistry
The journey of naphthyridines in medicinal chemistry is a compelling narrative of structural innovation and therapeutic breakthroughs. Naphthyridines are heterocyclic aromatic compounds consisting of two fused pyridine (B92270) rings. nih.gov The position of the nitrogen atoms within this bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.com Among these, the 1,8-naphthyridine (B1210474) scaffold has garnered the most significant attention from the scientific community. tandfonline.comresearchgate.net
The initial foray of naphthyridines into the clinical arena began with the discovery of nalidixic acid in 1962. wikipedia.org This 1,8-naphthyridine derivative was introduced for the treatment of urinary tract infections and is considered the progenitor of the quinolone class of antibiotics. nih.govwikipedia.org The mechanism of action, involving the inhibition of bacterial DNA gyrase, was a pivotal discovery that paved the way for the development of a multitude of synthetic antibacterial agents. nih.gov The success of nalidixic acid spurred further research into the chemical modification of the naphthyridine ring system, leading to the development of fluoroquinolones, which exhibit a broader spectrum of antibacterial activity. nih.gov
The significance of the naphthyridine scaffold extends beyond its antibacterial applications. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal framework for interacting with various biological targets. This versatility has cemented the naphthyridine core as a cornerstone in the design and synthesis of novel therapeutic agents.
Overview of Diverse Pharmacological Relevance of Naphthyridine Derivatives
The pharmacological profile of naphthyridine derivatives is remarkably diverse, a testament to the scaffold's amenability to chemical modification. Researchers have successfully synthesized a wide array of derivatives that exhibit a broad spectrum of biological activities. ijpbs.netwho.int These include:
Antimicrobial Activity: Building on the legacy of nalidixic acid, numerous naphthyridine derivatives have been developed with potent antibacterial, antifungal, antiviral, and antimalarial properties. nih.govijpbs.net For instance, enoxacin, trovafloxacin, and gemifloxacin (B1671427) are all 1,8-naphthyridine-based antibiotics that have been used clinically. nih.govijpbs.net
Anticancer Activity: Certain naphthyridine derivatives have demonstrated significant potential as anticancer agents. nih.gov They can exert their effects through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov Some derivatives have progressed to clinical trials for the treatment of various malignancies. nih.gov
Anti-inflammatory and Analgesic Effects: The anti-inflammatory and pain-relieving properties of some naphthyridine derivatives have also been reported, suggesting their potential in managing inflammatory conditions. who.int
Central Nervous System (CNS) Activity: The naphthyridine scaffold has been explored for its potential to treat neurological and psychiatric disorders. Derivatives have been synthesized that exhibit antidepressant, anticonvulsant, and neuroprotective properties, with some showing promise in the context of Alzheimer's disease. tandfonline.comwho.int
Cardiovascular Effects: Research has also indicated that certain naphthyridine derivatives can possess cardiovascular effects, including antihypertensive activity. ijpbs.netwho.int
This wide range of pharmacological activities underscores the importance of the naphthyridine scaffold as a versatile platform for drug discovery.
Focus and Scope of Research on 7 Ethoxybenzo B Tandfonline.comnih.govnaphthyridin 5 10h One
Classical Synthetic Approaches to Benzo[b]taylorfrancis.comnih.govnaphthyridine Core Construction
The foundational methods for the synthesis of quinoline (B57606) and its fused derivatives have historically been adapted for the construction of naphthyridine cores. These classical reactions, while sometimes limited by harsh conditions and moderate yields, form the basis of heterocyclic chemistry.
Friedländer Reaction Implementations
The Friedländer annulation is a widely utilized and straightforward method for synthesizing quinolines and their analogs, including 1,8-naphthyridines, by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org The versatility of the Friedländer reaction allows for the synthesis of a diverse range of substituted benzo[b] taylorfrancis.comnih.govnaphthyridines by varying the starting materials. researchgate.net The reaction mechanism can proceed through two main pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org
Recent advancements have focused on improving the efficiency and conditions of the Friedländer reaction. For instance, the use of basic ionic liquids as both catalyst and solvent has been shown to be an effective and green method for the synthesis of 1,8-naphthyridine derivatives under solvent-free conditions. nih.gov Additionally, novel amine catalysts have been developed to achieve high regioselectivity in the synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones. organic-chemistry.org
| Catalyst/Conditions | Reactants | Product | Yield | Reference |
| Basic Ionic Liquid | 2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyl compounds | 1,8-Naphthyridine derivatives | Good | nih.gov |
| TABO (amine catalyst) | o-aminoaromatic aldehydes, methyl ketones | 2-Substituted 1,8-naphthyridines | High | organic-chemistry.org |
| MnO2 | 2-amino-5-chloro-benzhydrol, benzyl (B1604629) alcohols | Tetrahydrobenzo[b] taylorfrancis.comnih.govnaphthyridines | Excellent | nih.govacs.org |
Skraup Synthesis Variations
The Skraup synthesis is a classical method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org While primarily used for quinolines, variations of this reaction can be adapted for the synthesis of naphthyridines. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation. iipseries.org This method often requires harsh reaction conditions and can result in the formation of byproducts. scispace.com More recent modifications have aimed to mitigate these issues, for example, by using milder oxidizing agents like arsenic oxide. scispace.com
Contemporary and Efficient Synthetic Protocols
Modern synthetic chemistry has driven the development of more efficient, atom-economical, and environmentally friendly methods for the construction of complex heterocyclic systems like benzo[b] taylorfrancis.comnih.govnaphthyridinones.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, which enhances efficiency by reducing the need for intermediate purification steps. taylorfrancis.comnih.govrsc.org Several MCR strategies have been developed for the synthesis of benzo[b] taylorfrancis.comnih.govnaphthyridines.
For example, a three-component reaction of 2-amino-4-methylquinoline, aromatic aldehydes, and malononitrile (B47326), catalyzed by bismuth(III) chloride, provides a novel and efficient route to various benzo[b] taylorfrancis.comnih.govnaphthyridines in high yields at room temperature. researchgate.net Another approach involves the reaction of 2-chloroquinoline-3-carbaldehydes, a compound with an active methylene (B1212753) group, and ammonium (B1175870) acetate (B1210297). jchps.com
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| 2-amino-4-methylquinoline, aromatic aldehydes, malononitrile | Bismuth(III) chloride | Benzo[b] taylorfrancis.comnih.govnaphthyridines | High | researchgate.net |
| 2-chloroquinoline-3-carbaldehydes, 1-tetralone, ammonium acetate | NaH/DMF | 5,6-dihydro-naphtho[g]benzo[b] taylorfrancis.comnih.govnaphthyridine | Good | jchps.com |
| Isatin (B1672199), malononitrile, 3-aminopyrazole | Water | Benzo[c]pyrazolo nih.govjchps.comnaphthyridines | Good to Excellent | nih.govrsc.org |
Metal-Catalyzed Coupling Strategies
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been applied to the construction of benzo[b] taylorfrancis.comnih.govnaphthyridinone skeletons. These methods often offer high efficiency and functional group tolerance. An eco-friendly, metal-free approach for synthesizing dihydrobenzo[b] taylorfrancis.comnih.govnaphthyridine derivatives has also been developed using phase-transfer catalysis. tandfonline.com
A palladium-catalyzed synthesis of 2-phenylbenzo[b] taylorfrancis.comnih.govnaphthyridin-4(1H)-ones has been reported, utilizing a palladium(0) catalyst with a phosphine (B1218219) ligand, potassium carbonate as the base, and DMF as the solvent at elevated temperatures. uni-rostock.de Furthermore, a manganese-catalyzed ligand-free synthesis of tetrahydrobenzo[b] taylorfrancis.comnih.govnaphthyridines has been achieved through a dehydrogenative Friedlander annulation. nih.govacs.org
| Reactants | Catalyst/Conditions | Product | Reference |
| 1-(2-chloroquinolin-3-yl)-3-phenylprop-2-yn-1-one, amines | Pd(PPh3)4, K2CO3, DMF, 120 °C | 2-phenylbenzo[b] taylorfrancis.comnih.govnaphthyridin-4(1H)-ones | uni-rostock.de |
| ortho-chloroquinolin-α,β-unsaturated ketones, acyclic enaminones | TBAB (phase-transfer catalyst) | Dihydrobenzo[b] taylorfrancis.comnih.govnaphthyridine derivatives | tandfonline.com |
| 2-amino-5-chloro-benzhydrol, 1-benzyl-4-piperidinol, benzyl alcohols | MnO2, KOtBu | (E)-1,2,3,4-Tetrahydrobenzo[b] taylorfrancis.comnih.govnaphthyridines | nih.govacs.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, increase yields, and improve product purity. jchps.comipindexing.com This technique has been successfully applied to the synthesis of various 1,8-naphthyridine and benzo[b] taylorfrancis.comnih.govnaphthyridine derivatives. researchgate.netresearchgate.net
A notable example is the one-pot, three-component synthesis of 5,6-dihydro-naphtho[g]benzo[b] taylorfrancis.comnih.govnaphthyridine derivatives under microwave irradiation. This reaction between 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium acetate in the presence of a strong base proceeds rapidly, with reaction times of only 10-12 minutes. jchps.com This method highlights the significant reduction in reaction time compared to conventional heating methods. researchgate.net
| Reactants | Conditions | Product | Reaction Time | Reference |
| 2-chloroquinoline-3-carbaldehydes, 1-tetralone, ammonium acetate | Microwave irradiation (240W), NaH, DMF | 5,6-dihydro-naphtho[g]benzo[b] taylorfrancis.comnih.govnaphthyridine | 10-12 min | jchps.com |
| 2-(p-hydroxyphenyl)-1,8-naphthyridine, ethyl chloroacetate | Microwave irradiation, K2CO3, DMF | Ethyl [p-(1,8-naphthyridin-2-yl) phenoxy]-acetate | Shorter than conventional | researchgate.net |
Green Chemistry and Solvent-Free Methodologies
The development of environmentally benign synthetic protocols for heterocyclic compounds, including benzo[b] rsc.orgtaylorfrancis.comnaphthyridinones, is a significant focus in modern organic chemistry. Green chemistry approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. Several strategies have been successfully applied to the synthesis of naphthyridine cores, emphasizing sustainability.
One prominent green approach is the use of water as a solvent for the reaction. An efficient and environmentally friendly protocol has been developed for the synthesis of related naphthyridine derivatives through a regioselective multi-component "on-water" reaction. nih.gov This method involves the Knoevenagel condensation of isatin with malononitrile, followed by a Michael addition with an aminopyrazole, hydrolysis, cyclization, decarboxylation, and aromatization to yield the target compounds in good to excellent yields. nih.gov The key advantages of this "on-water" synthesis include short reaction times, the use of a non-toxic and readily available solvent, reduced waste products, and the formation of C-C and C-N bonds without the need for transition metals. nih.gov
Solvent-free, solid-state reactions represent another cornerstone of green synthetic methodologies. An eco-friendly synthesis of 1,8-naphthyridine derivatives linked to 1,3,4-oxadiazole (B1194373) has been achieved under solvent-free conditions, highlighting the potential to eliminate volatile organic solvents entirely. dntb.gov.ua Furthermore, transition-metal-free methods contribute to the green profile of these syntheses. An eco-friendly and metal-free method for synthesizing tetrahydrodibenzo[b,g] rsc.orgtaylorfrancis.comnaphthyridin-1(2H)-ones was developed using a 1,4-Michael addition/SNAr tandem annulation, which features operational simplicity and good functional group tolerance. rsc.org
Multi-component reactions (MCRs) are inherently atom-economical and align well with the principles of green chemistry. A facile procedure for preparing functionalized benzo[b] rsc.orgtaylorfrancis.comnaphthyridine derivatives involves a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a compound with an active methylene group (like malononitrile or cyanoacetamide), and ammonium acetate in a protic solvent. researchgate.net This protocol offers a convenient and effective method for accessing the naphthyridine scaffold. researchgate.net
The choice of catalyst is also crucial. The use of cost-effective and environmentally benign catalysts, such as calcium(II) chloride as a Lewis acid for solvent-free synthesis of related heterocycles, showcases a move away from more toxic or expensive catalytic systems. researchgate.net A greener method for synthesizing substituted 1,8-naphthyridines has also been developed using the Friedländer reaction with water as the solvent, which proceeds with high yields. rsc.org
Derivatization Strategies for Functionalization at the 7-Ethoxy and Other Positions
Introduction of the Ethoxy Group
The introduction of an ethoxy group at the 7-position of the benzo[b] rsc.orgtaylorfrancis.comnaphthyridin-5(10H)-one core is a key functionalization step. While direct methods for this specific molecule are not extensively detailed, the synthesis can be achieved through well-established reactions common for heterocyclic systems. A highly plausible and widely used method is the nucleophilic aromatic substitution (SNAr) reaction.
This strategy would typically involve a precursor molecule, such as 7-chloro-benzo[b] rsc.orgtaylorfrancis.comnaphthyridin-5(10H)-one. The chlorine atom at the 7-position acts as a leaving group, which can be displaced by an ethoxide nucleophile. The reaction is generally carried out by treating the chlorinated precursor with sodium ethoxide in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) at an elevated temperature. The SNAr mechanism is facilitated by the electron-withdrawing nature of the naphthyridine ring system. This approach is analogous to the amination of halogenated 1,5-naphthyridine (B1222797) derivatives, where an amino group displaces a halide at a specific position on the core. nih.gov The efficiency of such SNAr reactions allows for the late-stage introduction of various substituents, making it a versatile tool for creating diverse analogs. acs.org
Modifications and Substituent Effects on the Naphthyridine Core
Modifying the substituents on the naphthyridine core has a profound impact on the molecule's chemical and physical properties, including its binding affinity to biological targets. The introduction of simple alkyl groups, for instance, can significantly enhance binding through thermodynamic effects.
A study on a series of 2-amino-1,8-naphthyridines demonstrated that the introduction of methyl groups to the naphthyridine ring effectively enhances the binding affinity for cytosine. nih.gov The binding constant increases with the number of methyl groups added. This enhancement is not driven by more favorable enthalpy but by a reduction in the loss of binding entropy upon binding. nih.gov The primary thermodynamic driving force for this increased affinity is the hydrophobic contribution, which becomes more significant with the addition of nonpolar methyl groups. nih.gov
| Compound | Substituents | Binding Constant (10⁶ M⁻¹) | ΔGobs (kcal/mol) | ΔHobs (kcal/mol) | TΔSobs (kcal/mol) |
|---|---|---|---|---|---|
| AND | None | 0.30 | -7.4 | -15.0 | -7.6 |
| AMND | 7-methyl | 2.7 | -8.7 | -15.7 | -7.0 |
| ADMND | 5,7-dimethyl | 6.1 | -9.1 | -16.7 | -7.6 |
| ATMND | 5,6,7-trimethyl | 19 | -9.8 | -12.8 | -3.0 |
The electronic nature of substituents also plays a critical role in the reactivity of the naphthyridine core. In the synthesis of related complex heterocyclic systems, it was observed that electron-donating groups (like methyl or methoxy) on the core indole (B1671886) ring enhanced reaction efficiency, while electron-withdrawing groups (like fluoro) diminished the yield. acs.org Conversely, strongly electron-withdrawing substituents (F, CF₃) on a connected benzenesulfonyl group had a detrimental effect on reaction yields. acs.org This demonstrates that a delicate electronic balance is often required for optimal reactivity during synthetic transformations.
Synthesis of Spiro β-Lactams and Thiazolidinones with 1,8-Naphthyridine Moiety
The 1,8-naphthyridine moiety can serve as a scaffold for the synthesis of more complex heterocyclic systems, such as spiro β-lactams and thiazolidinones. These spirocyclic compounds are of significant interest in medicinal chemistry. scirp.orgresearchgate.net The general synthetic approach involves a cycloaddition reaction starting from a Schiff base derived from an amino-substituted 1,8-naphthyridine.
The key steps in this derivatization are:
Formation of a Schiff Base (Imine): An amino-substituted 1,8-naphthyridine is condensed with an aromatic aldehyde. This reaction forms an imine derivative where the C=N double bond is exocyclic to the naphthyridine core.
Cycloaddition to form Spiro β-Lactams: The resulting Schiff base is treated with chloroacetyl chloride in the presence of a base like triethylamine. A [2+2] cycloaddition reaction occurs between the imine and the ketene (B1206846) formed in situ from chloroacetyl chloride, yielding the spiro β-lactam ring fused at the position of the original amino group. scirp.orgresearchgate.net
Cycloaddition to form Spiro Thiazolidinones: Alternatively, reacting the Schiff base with mercaptoacetic acid leads to the formation of a spiro thiazolidinone. scirp.orgresearchgate.net The reaction mechanism involves the nucleophilic addition of the thiol group to the imine, followed by an intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. nih.gov
This strategy allows for the introduction of significant structural diversity. By varying the aromatic aldehyde used to form the Schiff base and the cycloaddition reagents, a wide array of spiro β-lactam and thiazolidinone derivatives can be synthesized, each attached to the core 1,8-naphthyridine moiety. researchgate.net
Spectroscopic Elucidation Techniques for Compound Confirmation and Purity
Spectroscopic methods are fundamental in confirming the identity and assessing the purity of 7-ethoxybenzo[b]naphthyridin-5(10H)-one. Each technique offers unique information about the molecule's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For the parent compound, benzo[b]naphthyridone, detailed ¹H and ¹³C NMR data have been established, providing a crucial reference for its derivatives.
In the ¹H NMR spectrum of the parent compound, the proton attached to the N-10 ring atom is the most deshielded, appearing at a chemical shift of 12.25 ppm. The pyridinic protons at positions 2 and 4 are observed at 8.76 ppm and 8.58 ppm, respectively. The most deshielded proton of the benzene ring is H-6 at 8.22 ppm. The remaining protons, H-8, H-9, H-3, and H-7, are assigned chemical shifts in decreasing order. The assignment of these proton signals is confirmed through ¹H-¹H coupling patterns and COSY spectra.
For 7-ethoxybenzo[b]naphthyridin-5(10H)-one, the presence of the ethoxy group would introduce characteristic signals in the ¹H NMR spectrum, typically a triplet for the methyl protons and a quartet for the methylene protons, with their exact chemical shifts influenced by the electronic environment of the aromatic ring system.
The ¹³C NMR spectrum of the parent benzo[b]naphthyridone has been fully assigned using techniques such as HETCOR, DEPT, and HMQC. Quaternary carbon atoms are identified at 177.13, 151.76, 141.62, 121.43, and 115.83 ppm. For the 7-ethoxy derivative, the carbon signals of the ethoxy group would be expected in the upfield region of the spectrum, and the chemical shift of the C-7 carbon would be significantly affected by the ether linkage.
Interactive Table: Predicted ¹H NMR Data for the Ethoxy Group in 7-ethoxybenzo[b]naphthyridin-5(10H)-one
| Group | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~1.4 | Triplet | 3H |
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of 7-ethoxybenzo[b]naphthyridin-5(10H)-one, characteristic absorption bands would be expected. The N-H stretching vibration of the lactam group is typically observed in the range of 3200-3400 cm⁻¹. The C=O stretching of the amide carbonyl would appear as a strong absorption around 1650-1680 cm⁻¹. The C-O-C stretching of the ethoxy group would likely be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed at their characteristic frequencies.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 7-ethoxybenzo[b]naphthyridin-5(10H)-one, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing the loss of fragments such as the ethoxy group or carbon monoxide from the parent ion.
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of molecules.
DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been successfully applied to study the electronic properties of 1,8-naphthyridine derivatives. Such calculations can provide optimized molecular geometries, Mulliken atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding the molecule's reactivity and electronic transitions. For 7-ethoxybenzo[b]naphthyridin-5(10H)-one, DFT calculations would help to visualize the distribution of electron density, with the electronegative oxygen and nitrogen atoms exhibiting negative charges. The HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability and its potential for electronic excitation.
Molecular Dynamics Simulations for Conformational Preferences3.3.3. In Silico Prediction of Pharmacological Potential
Without any research findings, the creation of data tables and a detailed analysis as per the instructions cannot be fulfilled. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.
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Based on the comprehensive search conducted, there is no specific scientific information available for the chemical compound “7-ethoxybenzo[b] nih.govmdpi.comnaphthyridin-5(10H)-one” corresponding to the detailed outline provided. The search results yielded data on related but structurally distinct classes of compounds, such as other naphthyridine, dibenzonaphthyridinone, and naphthalimide derivatives.
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Biological Activities and Pharmacological Insights Pre Clinical and Mechanistic Studies
Antimicrobial Activity and Mechanistic Elucidation
Derivatives of the benzo[b] nih.govresearchgate.netnaphthyridine and the simpler 1,8-naphthyridine (B1210474) core have demonstrated notable potential as antimicrobial agents. Their activity spans a wide range of pathogens, and the mechanism often involves the inhibition of essential bacterial enzymes.
The antibacterial properties of 1,8-naphthyridine derivatives have been well-documented. mdpi.comresearchgate.net The foundational compound of this class, nalidixic acid, was one of the first synthetic quinolone antibiotics and was primarily used against Gram-negative bacteria. nih.gov Modern derivatives have been developed with a broader spectrum of activity. For instance, certain novel 1,4-dihydro nih.govresearchgate.netnaphthyridine-3-carboxylic acid derivatives have shown good antibacterial profiles against clinically important Gram-positive and Gram-negative bacteria, with activity comparable to established antibiotics like ciprofloxacin. nih.gov
However, not all derivatives exhibit potent direct antibacterial action. A study on 7-acetamido-1,8-naphthyridin-4(1H)-one, a close analog, found that it possessed no clinically relevant antibacterial activity on its own against multi-resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) recorded at or above 1.024 µg/mL. mdpi.comnih.gov This suggests that the therapeutic potential of some analogs may lie in synergistic applications rather than standalone use. Other research on tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine derivatives has indicated moderate antibacterial activity. nih.gov
The antifungal potential of this chemical class has also been explored. Studies have shown that 1,8-naphthyridine derivatives can possess significant antifungal properties. mdpi.comresearchgate.net For example, a series of synthesized tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine derivatives demonstrated strong antifungal efficacy. nih.gov Another analog, 4-amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile, was noted to have better antifungal activity than antibacterial effects. nih.gov Furthermore, the incorporation of the 1,8-naphthyridine moiety into more complex structures, such as spiro β-Lactams and thiazolidinones, has resulted in compounds with good efficacy against a variety of fungal strains. nih.gov
The primary mechanism for the antibacterial action of many 1,8-naphthyridinone derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death. nih.gov
Nalidixic acid, the parent compound of this class, selectively inhibits the A subunit of DNA gyrase. nih.gov More advanced analogs, including the widely used fluoroquinolone antibiotics which often contain a 1,8-naphthyridine core, inhibit both DNA gyrase and topoisomerase IV, contributing to their broad-spectrum activity. nih.gov In silico and in vitro studies have confirmed that various 1,8-naphthyridine derivatives can bind to and inhibit these topoisomerase enzymes, supporting this as a key mechanism of action for the class. mdpi.comnih.gov
A particularly promising area of research for benzo[b] nih.govresearchgate.netnaphthyridine analogs is their ability to reverse or modulate multidrug resistance (MDR) in bacteria. nih.govresearchgate.net While some derivatives lack potent intrinsic antibacterial activity, they can act as chemosensitizers or antibiotic modulators, restoring the efficacy of conventional antibiotics against resistant strains. mdpi.comnih.gov
One study investigated 7-acetamido-1,8-naphthyridin-4(1H)-one and found that, in combination with fluoroquinolone antibiotics, it could significantly reduce the MIC of these drugs against multi-resistant bacteria. mdpi.comresearchgate.net This synergistic effect suggests that the naphthyridine derivative potentiates the activity of the antibiotic, possibly by interfering with bacterial resistance mechanisms like efflux pumps or by acting on the same target (topoisomerase) in a complementary fashion. mdpi.com The potentiation of fluoroquinolone activity was observed against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) multi-resistant bacteria. mdpi.comresearchgate.net
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone | MIC of Antibiotic + 1,8-NA (MIC/8) | Fold Reduction in MIC |
|---|---|---|---|---|
| E. coli 06 | Norfloxacin | 32 | 8 | 4 |
| Ofloxacin | 32 | 4 | 8 | |
| Lomefloxacin | 16 | 2 | 8 | |
| S. aureus 10 | Norfloxacin | 128 | 64 | 2 |
| Ofloxacin | 64 | 16 | 4 | |
| Lomefloxacin | 32 | 8 | 4 | |
| P. aeruginosa 24 | Norfloxacin | 256 | 128 | 2 |
| Ofloxacin | 128 | 64 | 2 | |
| Lomefloxacin | 64 | 32 | 2 |
Other Biological Activities (Where Applicable to Benzo[b]nih.govresearchgate.netnaphthyridin-5(10H)-one or Close Analogs)
Beyond direct antimicrobial action, research has pointed to other biological properties for this class of compounds, including antioxidant effects.
Several studies have indicated that 1,8-naphthyridine derivatives can exhibit antioxidant activity. researchgate.net A study involving a series of spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine moiety demonstrated significant free radical scavenging capabilities in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govresearchgate.net The most active compounds in this series showed antioxidant potential comparable to that of ascorbic acid, a standard antioxidant. nih.govresearchgate.net This activity suggests that the naphthyridine scaffold could be a valuable component in the design of molecules aimed at mitigating oxidative stress.
| Compound | IC₅₀ (µg/mL) ± SD |
|---|---|
| Ascorbic Acid (Standard) | 15.16 ± 0.43 |
| Derivative 8b | 17.68 ± 0.76 |
| Derivative 4c | 18.53 ± 0.52 |
Based on a comprehensive search of available scientific literature, there is currently insufficient public data to provide a detailed analysis of the specific biological activities and pharmacological profiles for the chemical compound 7-ethoxybenzo[b] nih.govnih.govnaphthyridin-5(10H)-one .
Extensive searches for preclinical and mechanistic studies focusing on this particular molecule did not yield specific research findings regarding its effects on anti-inflammatory pathways or its enzyme inhibition profiles for targets such as PDE4, c-Met Kinase, or MAO B.
While the broader class of 1,8-naphthyridine derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory and enzyme-inhibiting properties, this information is general to the chemical scaffold and cannot be specifically attributed to the 7-ethoxy substituted derivative without direct experimental evidence. nih.govresearchgate.net
Therefore, the creation of a scientifically accurate article with detailed data tables as requested is not feasible at this time due to the absence of dedicated research on 7-ethoxybenzo[b] nih.govnih.govnaphthyridin-5(10H)-one .
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variation on Biological Activity
The biological activity of the benzo[b] nih.govresearchgate.netnaphthyridin-5(10H)-one scaffold is highly sensitive to the nature and position of its substituents. Variations in these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.
The introduction of different aromatic and alkyl groups onto the naphthyridine core has been a key strategy in optimizing the biological activity of this class of compounds. Studies on related naphthyridine derivatives have shown that such substitutions can profoundly affect their cytotoxic and antiproliferative properties.
For instance, in a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, aminopyrrolidine derivatives at the C-7 position demonstrated more potent cytotoxic activity compared to other amine or carbon-based substituents. Specifically, a trans-3-methoxy-4-methylaminopyrrolidinyl derivative was identified as having potent cytotoxic activity both in vitro and in vivo. nih.gov This highlights the importance of the substituent's nature at the 7-position for biological activity.
Furthermore, research on pentacyclic benzimidazole (B57391) derivatives incorporating a naphthyridine moiety revealed that the placement of an N,N-dimethylaminopropyl amino side chain at the C-7 position of the pentacyclic skeleton significantly enhanced antiproliferative activity against the Z-138 cancer cell line, with an observed IC₅₀ value of 2.1 µM. nih.gov This suggests that alkylamino chains at specific positions can be critical for cytotoxicity.
In another study on naphthyridine derivatives, the introduction of a naphthyl ring at the C-2 position led to a marked increase in cytotoxic activity against various cancer cell lines. nih.gov For example, against HL-60 leukemia cells, compounds with a 3',4'-dimethoxyphenyl ring exhibited more potent cytotoxicity than those with a 2',4'-dimethoxyphenyl ring. nih.gov The presence of a methyl group at the C-6 position also influenced potency. nih.gov These findings underscore the significant role that both aromatic and simple alkyl substituents play in modulating the biological effects of the broader naphthyridine class.
Table 1: Effect of Substituents on Cytotoxic Activity of Naphthyridine Derivatives against HeLa Cells
| Compound | C-2 Substituent | C-6 Substituent | IC₅₀ (µM) |
| 1 | 3',4'-dimethoxy phenyl | H | >10 |
| 5 | 3',4'-dimethoxy phenyl | CH₃ | 4.5 |
| 7 | 2',4'-dimethoxy phenyl | H | 5.2 |
| 10 | 2',4'-dimethoxy phenyl | CH₃ | 3.5 |
| 14 | Naphthyl | H | 2.6 |
| 15 | Naphthyl | CH₃ | 2.3 |
Data sourced from a study on various naphthyridine derivatives, indicating trends in structure-activity relationships. nih.gov
The spatial arrangement of atoms and functional groups within a molecule can have a profound impact on its interaction with biological targets. In the context of benzo[b] nih.govresearchgate.netnaphthyridines, both positional isomerism and stereochemistry are critical determinants of activity.
Studies on benzo[c] nih.govresearchgate.netnaphthyridines have demonstrated that the reactivity of different positions on the ring system is dependent on the attacking nucleophile. For example, anilines and alkyl/aryl thioxides preferentially react at position 1, whereas alkylamines and alkoxides favor position 6. researchgate.net This differential reactivity highlights how positional isomerism can influence chemical behavior and, by extension, biological interactions.
In the development of complex, multi-ring systems derived from indole (B1671886) alkaloids that incorporate a naphthyridine scaffold, such as benzo[c]indolo[3,2-j] nih.govnih.govnaphthyridines, the control of stereochemistry is paramount. Research has shown that specific reaction conditions can lead to excellent regioselectivity and diastereocontrol, resulting in the formation of a single diastereomer. acs.orgacs.org The absolute configuration of these complex molecules is a key factor in their biological activity, as specific stereoisomers will have the correct three-dimensional orientation to bind effectively to their biological targets.
For a series of 7-(3-aminopyrrolidinyl)-1,8-naphthyridine derivatives, the (S,S)-isomer of a trans-3-methoxy-4-methylaminopyrrolidinyl derivative was selected for further development due to its potent cytotoxic activity against human tumor cell lines, which was more potent than that of the standard anticancer drug etoposide. nih.gov This underscores the critical role of stereochemistry in determining the therapeutic potential of these compounds.
Correlations Between Structural Features and Specific Mechanistic Interactions
The structural features of benzo[b] nih.govresearchgate.netnaphthyridin-5(10H)-one and its analogs are intrinsically linked to their mechanisms of action. The planar, polycyclic aromatic system is a key characteristic that enables these molecules to intercalate between the base pairs of DNA. This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.
Furthermore, the presence and nature of substituents can modulate this intercalative ability and introduce other mechanistic possibilities. For example, side chains can interact with the grooves of the DNA helix or with enzymes that process DNA, such as topoisomerases. Some naphthyridine derivatives have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication. nih.gov
The electronic properties of the substituents also play a role. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, influencing its stacking interactions with DNA bases. rsc.org These interactions are not solely governed by pi-stacking but also by electrostatic interactions between the substituents of one ring and the π-face of another. This sensitivity to the nature and location of substituents makes aromatic stacking a key factor in the mechanistic interactions of these compounds.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the interactions between small molecules like 7-ethoxybenzo[b] nih.govresearchgate.netnaphthyridin-5(10H)-one and their biological targets at a molecular level.
Molecular docking simulations can provide estimates of the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and its target. For a series of 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives docked into the binding site of topoisomerase II, one compound exhibited a high binding energy score of -95.16 kcal/mol. researchgate.net In another study involving fluoroquinolones and human topoisomerase II, binding energies ranged from -6.06 to -7.7 kcal/mol. nih.gov While not specific to the exact title compound, these studies suggest that the naphthyridine core is capable of forming strong interactions with key biological targets.
In silico studies of various topoisomerase II inhibitors have identified compounds with significant binding scores, indicating their potential as potent inhibitors. researchgate.net These computational predictions of high binding affinity are crucial for prioritizing compounds for further experimental testing.
Table 2: Predicted Binding Energies of Naphthyridine Derivatives with Biological Targets
| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) |
| 2,7-Dimethyl-1,8-naphthyridine derivative | Topoisomerase II | -95.16 |
| Fluoroquinolone (Gatifloxacin) | Human Topoisomerase II | -6.86 |
| Fluoroquinolone (Moxifloxacin) | Human Topoisomerase II | -7.7 |
Data compiled from various molecular docking studies on naphthyridine-containing compounds. nih.govresearchgate.net
Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the binding site of a protein that are crucial for the interaction. For instance, in the docking of 2,7-dimethyl-1,8-naphthyridine derivatives with topoisomerase II, the formation of eight hydrogen bonds with amino acid residues at the binding site was observed. Six of these were with the protein portion of the enzyme, and two were with the DNA segment, suggesting intercalation. researchgate.net
Similarly, docking studies of fluoroquinolones with human topoisomerase IIα identified key interactions with residues such as GLN773, ASN770, and LYS723. nih.gov For topoisomerase IIβ, key residues included ASP479, SER480, and ARG503. nih.gov The identification of these key residues provides a roadmap for the rational design of new derivatives with improved binding and, consequently, enhanced biological activity. Understanding these specific interactions is fundamental to elucidating the molecular basis of the therapeutic effects of the benzo[b] nih.govresearchgate.netnaphthyridin-5(10H)-one class of compounds.
Potential Applications and Future Research Directions
Development as Lead Compounds for Therapeutic Agent Discovery
The naphthyridinone scaffold has proven to be a versatile framework for the design of potent and selective inhibitors of various therapeutic targets. Researchers have successfully modified this core structure to develop lead compounds for a range of diseases, including viral infections and cancer.
One of the notable successes is the development of GSK364735, a naphthyridinone-based inhibitor of HIV-1 integrase. This compound demonstrated potent antiviral properties in preclinical studies, highlighting the potential of the naphthyridinone scaffold in the development of novel antiretroviral drugs. asm.org
In the realm of oncology, naphthyridinone derivatives have been extensively investigated as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,7-naphthyridinone scaffold, for instance, has been identified as a promising lead structure for the development of inhibitors for MET, a receptor tyrosine kinase involved in tumor growth and metastasis. researchgate.netmdpi.com Further modifications of this scaffold have led to the discovery of potent dual inhibitors of c-Kit and VEGFR-2, two other important kinases in cancer progression. nih.govmdpi.com
Moreover, the 1,6-naphthyridinone series has been optimized to yield selective inhibitors of AXL kinase, a target implicated in drug resistance and metastasis. nih.gov Allosteric inhibitors of Akt1 and Akt2, key nodes in cell survival pathways, have also been developed from a naphthyridinone base, with some compounds showing efficacy in tumor xenograft models. researchgate.net The adaptability of the naphthyridinone scaffold is further demonstrated by its exploration in targeting the RAS-MAPK signaling cascade, a critical pathway in many human cancers. nih.gov
The following table summarizes key examples of naphthyridinone-based lead compounds:
| Compound Class | Target | Therapeutic Area | Key Findings |
| Naphthyridinone (GSK364735) | HIV-1 Integrase | Antiviral (HIV) | Potent inhibition of HIV-1 integrase in preclinical models. asm.org |
| 2,7-Naphthyridinone Derivatives | MET, c-Kit, VEGFR-2 | Oncology | Identified as a novel scaffold for MET inhibitors and led to the discovery of potent dual c-Kit/VEGFR-2 inhibitors. nih.govresearchgate.netmdpi.commdpi.com |
| 1,6-Naphthyridinone Derivatives | AXL Kinase | Oncology | Development of potent and selective type II AXL inhibitors with antitumor efficacy. nih.gov |
| Naphthyridinone Derivatives | Akt1/Akt2 (Allosteric) | Oncology | Optimized for potent dual inhibition of Akt1 and Akt2 with in vivo efficacy. researchgate.net |
Exploration as Pharmacological Probes for Biological Pathways
Beyond their direct therapeutic potential, naphthyridinone derivatives are valuable tools for dissecting complex biological pathways. As highly selective and potent ligands for specific proteins, they can be used as pharmacological probes to investigate the roles of these proteins in health and disease.
For example, the development of selective AXL kinase inhibitors from the 1,6-naphthyridinone scaffold allows researchers to specifically probe the function of AXL in various cellular processes without confounding off-target effects. nih.gov Similarly, the allosteric Akt inhibitors can be utilized to study the specific consequences of inhibiting Akt1 and Akt2 in different cellular contexts. researchgate.net
The modification of the naphthyridinone scaffold with moieties like carboranes to create ligands for cannabinoid receptors (CB2R) further illustrates their utility as probes. researchgate.net These specialized ligands can help in understanding the physiological and pathological roles of the CB2 receptor.
Emerging Research Areas for Naphthyridine Scaffolds
The versatility of the naphthyridine and naphthyridinone core continues to inspire new avenues of research. One emerging area is the development of these compounds as ligands for adenosine (B11128) receptors, which could have applications in treating ischemic heart disease. mdpi.com The structural similarity of the fused ring system to adenosine's purine (B94841) core makes it a promising starting point for designing novel receptor modulators.
Furthermore, the synthesis of novel 1,8-naphthyridine (B1210474) chalcones is being explored for the development of new antibacterial agents. kashanu.ac.ir With the rise of antibiotic resistance, there is a critical need for new chemical scaffolds that can overcome existing resistance mechanisms. Studies have suggested that some naphthyridinone-based compounds may act by inhibiting bacterial topoisomerase. kashanu.ac.ir
Identification of Research Gaps and Challenges in the Field
Despite the significant progress in the field of naphthyridinone research, several challenges and research gaps remain. A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. While progress has been made in developing selective AXL inhibitors, for instance, circumventing inhibition of highly homologous kinases like MET remains a significant hurdle. nih.gov
Another major challenge is overcoming the development of drug resistance. While targeted therapies can be initially effective, cancer cells often develop resistance mechanisms. Future research will need to focus on designing next-generation naphthyridinone inhibitors that can overcome these resistance mechanisms or be used in combination therapies.
Furthermore, while many promising lead compounds have been identified in preclinical studies, their translation into clinical candidates requires extensive optimization of their pharmacokinetic and pharmacodynamic properties. Gaps exist in the long-term safety and efficacy data for many of these compounds. mdpi.com
Q & A
Methodological Question
- IR spectroscopy : Ethoxy C-O stretches appear at ~1100 cm⁻¹, distinct from methyl (~2850 cm⁻¹, C-H) or propoxy (split C-O peaks) groups .
- Mass spectrometry : Fragmentation patterns (e.g., loss of CH₂CH₂O, m/z 45) confirm ethoxy presence .
- UV-Vis : Ethoxy substitution red-shifts absorption maxima (Δλ ~20 nm) compared to unsubstituted naphthyridinones due to enhanced conjugation .
How do steric and electronic effects influence the reactivity of the ethoxy group in further functionalization?
Advanced Mechanistic Question
- Steric effects : The ethoxy group’s orientation (axial/equatorial) affects accessibility for electrophilic substitution. Bulky substituents at C-7 hinder reactions at adjacent positions .
- Electronic effects : The ethoxy group’s electron-donating nature activates the ring for nitration or halogenation at para positions (C-6 or C-8) . Kinetic studies (e.g., Hammett plots) can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
